molecular formula C18H22N4O6S B2509656 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921844-64-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2509656
CAS RN: 921844-64-6
M. Wt: 422.46
InChI Key: MEFWJCUMLMPLIO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Structural Derivatives

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, due to its complex structure, can be related to research on thiophene analogues. Thiophene derivatives, such as those evaluated by Ashby et al. (1978), have been synthesized and assessed for potential carcinogenicity, indicating a significant interest in understanding the biological activities and structural characteristics of such compounds. The study particularly focused on thiophene analogues of known carcinogens, providing insights into their in vitro activity profiles, which were consistent with their chemical structures, indicating potential for carcinogenicity but casting doubt on their ability to cause tumors in vivo (Ashby et al., 1978).

Imidazole Derivatives and Antitumor Activity

Compounds with imidazole structures, similar to the one mentioned in the query, have been extensively reviewed for their antitumor activity. For instance, Iradyan et al. (2009) highlighted derivatives like bis(2-chloroethyl)amino derivatives of imidazole, indicating their significance in the search for new antitumor drugs and the synthesis of compounds with varying biological properties. The structural relevance and potential biological activities of these derivatives emphasize the importance of understanding their synthesis and therapeutic applications (Iradyan et al., 2009).

Advanced Oxidation Process and Degradation Pathways

The compound's complex structure, featuring an acetamide group, relates to studies on the degradation of similar compounds, like acetaminophen, through advanced oxidation processes (AOPs). Qutob et al. (2022) reviewed the degradation pathways, by-products, and biotoxicity of acetaminophen by AOPs. They highlighted the generation of various by-products and utilized the Fukui function to predict the most reactive sites in the molecule. This research is crucial for understanding the environmental impact and degradation mechanisms of such compounds, providing insights into the structural and chemical behavior of complex molecules in the environment (Qutob et al., 2022).

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-26-5-4-19-16(24)8-22-13(9-23)7-20-18(22)29-10-17(25)21-12-2-3-14-15(6-12)28-11-27-14/h2-3,6-7,23H,4-5,8-11H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFWJCUMLMPLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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